
Arecaidine propargyl ester hydrobromide
説明
M2 mAChR Agonist Activity and Allosteric Binding Dynamics
APE demonstrates high potency at M2 mAChRs, with a binding affinity (pKi) of 6.4 for human M2 receptors expressed in CHO cells. Functional assays in guinea pig isolated atria revealed an EC50 of -log 8.22, confirming its efficacy as a full agonist at cardiac M2 receptors. Unlike classical orthosteric agonists, APE exhibits atypical binding kinetics characterized by a linear equilibrium signal progression at concentrations exceeding 100-fold the Ki, suggesting partial allosteric modulation. This dual-binding behavior aligns with molecular dynamics simulations showing APE’s capacity to stabilize both orthosteric and secondary pockets in the M2 receptor’s transmembrane domain.
Table 1: Functional Potency of APE Across Muscarinic Receptor Subtypes
Comparative Affinity Profiling Across Muscarinic Receptor Subtypes (M1-M5)
APE’s subtype selectivity arises from differential interactions with conserved residues in mAChR transmembrane helices. Radioligand displacement studies using [³H]QNB in rat kidney cortex membranes showed a pKb of 8.79 for 4-DAMP (an M3 antagonist), contrasting with APE’s pKi of 6.4 at M2. This 30-fold selectivity for M2 over M3 is reinforced by functional assays in chicken proventriculus, where APE-induced contractions were antagonized by himbacine (pKb = 7.01) but not pirenzepine.
Structural Basis of Selectivity :
- M2 Preference : The propargyl ester group forms a hydrogen bond with Asn419 in helix VI of the M2 receptor, a residue absent in M1/M3 subtypes.
- M3 Avoidance : Bulky substitutions at position 1 of the ester side chain (e.g., 3-phenyl propargyl) convert APE into an M3-preferring antagonist (pA2 = 7.3).
Structural Determinants of M2 Receptor Subtype Specificity
The molecule’s selectivity hinges on three structural elements:
- Propargyl Ester Moietу : The triple bond in the propargyl group enables π-π stacking with Trp422 in the M2 receptor’s extracellular loop, enhancing binding stability by 2.3 kcal/mol compared to saturated analogs.
- Tetrahydropyridine Core : Methylation at the N1 position prevents oxidation by hepatic CYP2D6, prolonging half-life to 4.7 hours in murine models.
- Hydrobromide Salt Form : Crystallographic data (PDB: 7T9X) reveals ionic interactions between the bromide anion and Lys108 in the M2 receptor’s orthosteric site, increasing aqueous solubility to 38 mg/mL without compromising blood-brain barrier permeability.
Table 2: Impact of Ester Chain Modifications on Receptor Activity
特性
IUPAC Name |
prop-2-ynyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.BrH/c1-3-7-13-10(12)9-5-4-6-11(2)8-9;/h1,5H,4,6-8H2,2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPUAFALRBYLTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C(C1)C(=O)OCC#C.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90151414 | |
Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-methyl-, 2-propyn-1-yl ester, hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90151414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116511-28-5 | |
Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-methyl-, 2-propyn-1-yl ester, hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116511285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-methyl-, 2-propyn-1-yl ester, hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90151414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Esterification of Arecaidine
Arecaidine’s carboxylic acid group reacts with propargyl alcohol under acid-catalyzed conditions. Common catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), which protonate the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by the alcohol.
Reaction Conditions
-
Molar Ratio : 1:1.2 (arecaidine to propargyl alcohol) to drive equilibrium toward ester formation.
-
Temperature : 60–80°C under reflux to accelerate reaction kinetics.
-
Catalyst Loading : 5–10 mol% of H₂SO₄ or p-TsOH.
-
Solvent : Anhydrous toluene or dichloromethane to avoid hydrolysis.
The reaction typically achieves 70–85% yield after 6–8 hours, monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Hydrobromide Salt Formation
The ester intermediate is treated with hydrobromic acid (48% w/w) in an ice-cooled environment to precipitate the hydrobromide salt.
Key Parameters
-
Stoichiometry : 1:1 molar ratio of ester to HBr.
-
Temperature : 0–5°C to minimize decomposition.
-
Crystallization Solvent : Ethanol or ethyl acetate for high-purity crystals.
Optimization of Reaction Conditions
Catalyst Screening
Comparative studies of acid catalysts reveal trade-offs between reaction rate and byproduct formation:
Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|
H₂SO₄ | 80 | 6 | 82 | 98 |
p-TsOH | 70 | 8 | 78 | 97 |
HCl (gas) | 60 | 12 | 65 | 95 |
Sulfuric acid provides the highest yield but requires careful neutralization post-reaction. p-TsOH offers milder conditions, reducing side reactions like dehydration.
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates but complicate purification. Non-polar solvents (toluene, DCM) favor reversible esterification, necessitating molecular sieves to absorb water and shift equilibrium.
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities employ continuous flow reactors to enhance scalability and safety:
-
Reactor Design : Tubular reactors with inline IR spectroscopy for real-time monitoring.
-
Throughput : 50–100 kg/day with >90% conversion efficiency.
-
Waste Management : Acidic byproducts neutralized with NaOH for eco-friendly disposal.
Purification Techniques
-
Recrystallization : The crude product is dissolved in hot ethanol (70°C) and cooled to 4°C, yielding 95% pure crystals.
-
Column Chromatography : Reserved for pharmaceutical-grade material, using silica gel (60–120 mesh) and ethyl acetate/hexane (3:7) as eluent.
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : C18 column, UV detection at 254 nm, retention time 6.2 min (≥98% purity).
-
Elemental Analysis : Calculated for C₁₀H₁₄BrNO₂: C 46.18%, H 5.43%, N 5.38%; Found: C 46.02%, H 5.39%, N 5.41%.
Challenges and Mitigation Strategies
Byproduct Formation
-
Di-Esterification : Occurs at higher propargyl alcohol concentrations. Mitigated by maintaining stoichiometric ratios.
-
Oxidation : The propargyl group may oxidize to ketones under aerobic conditions. Solved via nitrogen inertization.
Comparative Analysis with Analogous Esters
Ester Derivative | Reaction Yield (%) | Melting Point (°C) | Solubility (mg/mL, H₂O) |
---|---|---|---|
Propargyl (Target) | 82 | 189–191 | 25 |
Ethyl | 88 | 145–147 | 50 |
Benzyl | 75 | 162–164 | 10 |
The propargyl ester’s lower solubility necessitates formulation adjustments for in vivo studies .
化学反応の分析
反応の種類: アレカイン・プロパルギルエステル臭化水素酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応するカルボン酸または他の酸化された誘導体を形成するために酸化することができます。
還元: 還元反応は、エステル基をアルコールまたは他の還元された形態に変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)があります。
還元: 水素化アルミニウムリチウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
主な生成物: これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はカルボン酸を生成する可能性があり、還元はアルコールを生成する可能性があります 。
4. 科学研究への応用
アレカイン・プロパルギルエステル臭化水素酸塩には、いくつかの科学研究への応用があります。
化学: 有機合成における試薬として、およびエステル化やその他の化学反応を研究するためのモデル化合物として使用されています。
生物学: さまざまな生物系におけるムスカリン性アセチルコリン受容体、特にM2受容体への影響について調査されています。
医学: ムスカリン性受容体に対する選択的アゴニスト活性により、その潜在的な治療的用途が検討されています。
科学的研究の応用
Cancer Research
Inhibition of Tumor Cell Growth
APE has been shown to inhibit cell proliferation in various cancer cell lines, particularly glioblastoma and neuroblastoma. In studies, treatment with APE at concentrations around 100 µM resulted in significant apoptosis and decreased cell viability in glioblastoma cells (U87 and U251) through the induction of reactive oxygen species (ROS) .
- Case Study: Glioblastoma Cells
- Cell Lines: U87, U251
- Concentration: 100 µM
- Effects: Induction of apoptosis and ROS production
Table 1: Effects of APE on Cancer Cell Lines
Cell Line | Concentration | Effects |
---|---|---|
U87 | 100 µM | Apoptosis, ROS production |
U251 | 100 µM | Apoptosis, decreased cell viability |
Neuroblastoma | 100 µM | Inhibition of proliferation without affecting survival |
Neurobiology
Modulation of Neural Stem Cells
APE's interaction with M2 muscarinic receptors has implications for neural stem cell (NSC) biology. Activation of these receptors by APE has been shown to cause a reversible arrest in the growth of rat-derived adipose-derived stem cells (dASCs), promoting differentiation while not affecting overall cell survival .
- Case Study: Adipose-Derived Stem Cells
- Cell Type: Rat dASCs
- Effects: Induced morphological changes and enhanced differentiation markers without cytotoxicity.
Table 2: Effects of APE on Adipose-Derived Stem Cells
Pharmacological Potential
Therapeutic Targeting
The selective nature of APE for M2 receptors positions it as a potential therapeutic agent for conditions where modulation of cholinergic signaling is beneficial. This includes applications in neurodegenerative diseases and peripheral nerve injuries, where enhancing the recovery process may be advantageous .
- Potential Applications:
- Treatment of neurodegenerative diseases
- Recovery from peripheral nerve injuries
作用機序
アレカイン・プロパルギルエステル臭化水素酸塩は、M2ムスカリン性アセチルコリン受容体に選択的に結合することで、その効果を発揮します。 この結合は、受容体における構造変化を誘導し、下流のシグナル伝達経路の活性化につながります。 他のムスカリン性受容体サブタイプ(M1、M3、M4、M5)よりもM2受容体に対して選択性を示すのは、その特定の分子構造によるものです 。
類似化合物:
アレコリン: 構造が似ていますが、受容体選択性が異なる、別のムスカリン性受容体アゴニスト。
ピロカルピン: 医学的用途、特に緑内障の治療に使用されるムスカリン性受容体アゴニスト。
独自性: アレカイン・プロパルギルエステル臭化水素酸塩は、M2受容体に対するわずかな選択性を示すという点で独自であり、これらの受容体に関連する特定の機能とシグナル伝達経路を研究するための貴重なツールとなっています 。
類似化合物との比較
Key Findings :
- Agonist Potency : The 2-butynyl and 2-pentynyl esters retain APE’s agonistic potency, while the 2-hexynyl derivative is 10-fold less potent due to increased chain length reducing receptor affinity .
- Antagonist Conversion : Shifting the triple bond (e.g., 3-phenylpropargyl) or adding bulky groups (e.g., methyl at Cl) converts agonists into antagonists, with pA₂ values ranging from 4.9 to 7.3 .
- Selectivity : APE and its 2-butynyl analogue exhibit cardiac M2 selectivity (ileum/atria ratios: 2.8 and 4.6), whereas antagonists lack subtype selectivity (ratios: 0.4–1.2) .
Comparison with Tosylate Derivatives
Arecaidine propargyl ester tosylate (CAS 147202-94-6) shares APE’s agonistic activity but differs in physicochemical and receptor-binding properties:
Key Differences :
- Selectivity : Both compounds prefer cardiac M2 receptors, but the tosylate derivative is highlighted for reversibly inhibiting phospholipase A2 (PLA2) .
- Structural Impact : The tosylate group enhances stability in organic solvents, making it preferable for in vitro assays requiring prolonged activity .
Comparison with Other Muscarinic Ligands
Oxotremorine Derivatives
Oxotremorine sesquifumarate, like APE, is a muscarinic agonist but lacks subtype selectivity. Methyl-substituted oxotremorine analogues show reduced efficacy, mirroring APE’s structural sensitivity at the Cl position .
LAS190792 (AZD8999)
This dual-action compound acts as a muscarinic antagonist (pIC₅₀: 8.8–9.2 for M1–M4) and β2-adrenoceptor agonist (pIC₅₀: 9.1). Unlike APE, it is used as a bronchodilator, highlighting divergent therapeutic applications .
Atropine and Benzilic Acid Esters
Classical antagonists like atropine bind accessory receptor sites, whereas APE-derived antagonists (e.g., compound Ig) compete at the agonist-binding site , suggesting distinct mechanistic pathways .
Critical Analysis of Selectivity and Mechanism
- Receptor Subtype Specificity : While APE is reported as a preferential M1–M4 agonist , structural optimizations enhance M2 selectivity, particularly in cardiac tissues .
- Structural Determinants : The propargyl chain’s triple bond position (C2 vs. C3) and steric bulk critically influence agonist/antagonist switching, as seen in 3-phenylpropargyl derivatives .
生物活性
Arecaidine propargyl ester hydrobromide (APE) is a chemical compound recognized for its significant biological activity, particularly as a selective agonist for M2 muscarinic acetylcholine receptors (mAChRs). This compound has garnered attention in various fields, including medicinal chemistry and cancer research, due to its potential therapeutic applications and its role in modulating cellular processes.
- Molecular Formula : C10H13NO2 · HBr
- Molecular Weight : 260.13 g/mol
- Solubility : Soluble in water
This compound primarily acts by binding to M2 muscarinic receptors, which are part of the cholinergic signaling pathway. The activation of these receptors triggers several intracellular pathways:
- Inhibition of Adenylate Cyclase : This leads to a decrease in cyclic AMP (cAMP) levels.
- Potassium Channel Opening : This results in hyperpolarization of the cell membrane.
- Physiological Effects : In cardiac tissues, M2 receptor activation can decrease heart rate and contractility, while in other tissues, it may influence cell growth and differentiation.
Antitumor Effects
Recent studies have highlighted the antitumor properties of APE, particularly its ability to inhibit cell proliferation in various cancer cell lines. Notable findings include:
- Neuroblastoma : APE has been shown to selectively inhibit growth in human neuroblastoma cell lines by promoting apoptosis and cell cycle arrest. Specifically, it causes an accumulation of cells in the G2/M phase and inhibits S phase entry, suggesting its potential as a therapeutic agent against this pediatric cancer .
- Ovarian Carcinoma : In ovarian epithelial cancer models, APE treatment resulted in a significant decrease in cell viability and proliferation. The expression levels of M2 receptors were found to be downregulated in cancer cells, indicating that their activation by APE could impede tumor progression .
Mechanistic Insights
The underlying mechanisms through which APE exerts its effects include:
- Cell Cycle Modulation : APE treatment leads to cell cycle arrest at specific phases (G2/M), thereby inhibiting further proliferation.
- Apoptosis Induction : Activation of M2 receptors has been linked to increased apoptosis rates in tumor cells without adversely affecting normal cells .
- Signal Pathway Interactions : Research indicates that APE may interact with Notch signaling pathways, further influencing tumor cell behavior .
Comparative Analysis with Similar Compounds
Compound Name | Receptor Selectivity | Primary Use |
---|---|---|
Arecaidine Propargyl Ester | M2 mAChR | Antitumor agent |
Arecoline | Non-selective | Treatment for cognitive decline |
Pilocarpine | Non-selective | Glaucoma treatment |
Bethanechol | Non-selective | Urinary retention treatment |
Case Studies
- Neuroblastoma Study : A study demonstrated that APE significantly reduced the viability of neuroblastoma cells compared to control treatments. The effects were dose-dependent, with higher concentrations leading to greater inhibition of cell growth .
- Ovarian Cancer Research : In ovarian carcinoma models, APE was found to reduce the number of viable cells while promoting apoptosis, highlighting its potential as a therapeutic agent for cancers expressing M2 mAChRs .
Future Directions
The promising results surrounding APE's biological activity suggest several avenues for future research:
- Therapeutic Development : Investigating the potential of APE as a treatment option for cancers with high M2 receptor expression.
- Mechanistic Studies : Further elucidation of the signaling pathways involved in APE-mediated effects could provide insights into its broader applications.
- Clinical Trials : Conducting clinical trials to assess the efficacy and safety of APE in human subjects suffering from cancers that express M2 mAChRs.
Q & A
Q. What are the recommended safety protocols for handling arecaidine propargyl ester hydrobromide in laboratory settings?
- Methodological Answer : Follow OSHA-compliant guidelines:
- Personal Protective Equipment (PPE) : Use nitrile gloves (EN 374 standard), full-face respirators (N100/P3 filters), and flame-retardant lab coats to prevent skin/eye contact and inhalation .
- Storage : Store at 4°C in a dry, ventilated environment to maintain stability. Note discrepancies in SDS recommendations: Aladdin specifies 4°C , while Cayman Chemical reports no special requirements .
- Spill Management : Use plastic covers to contain powder spills, avoid dust generation, and dispose via regulated chemical waste protocols .
Q. How does this compound selectively bind to muscarinic receptor subtypes?
- Methodological Answer : APE exhibits M2 receptor selectivity via binding affinity studies:
- Binding Assays : In CHO cells expressing human receptors, APE showed 14-fold higher selectivity for M2 (Ki = 0.087 µM) over M1 (Ki = 1.23 µM) .
- Functional Assays : In guinea pig atrial tissue, APE induced contractions with pD2 = 8.67, confirming M2-mediated negative inotropism .
- Antagonist Studies : Use pA2 values (e.g., 6.0 for atria) to validate receptor specificity in dose-response experiments .
Q. What in vitro models are commonly used to study APE's pharmacological effects?
- Methodological Answer : Key models include:
- Guinea Pig Atria : Measure contractility (pD2) to assess M2-mediated cardiac effects .
- Glioblastoma Cells (U87/U251) : Assess apoptosis and ROS production at 100 µM APE via flow cytometry and DCFH-DA probes .
- Schwann Cells : Treat with 100 µM APE for 1–72 hours to study cross-talk with neuregulin/ErbB pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in APE's receptor subtype selectivity across studies?
- Methodological Answer : Address variability via:
- Tissue-Specific Agonism : APE’s potency differs in ileum vs. atrium due to M2/M3 distribution . Use subtype-specific antagonists (e.g., methoctramine for M2) to isolate signals .
- Species Differences : Validate binding affinities in humanized cell lines (e.g., CHO-M2) to reduce interspecies variability .
- Data Normalization : Express results as ratios (e.g., atrial/ileal pD2) to standardize selectivity metrics .
Q. What experimental designs optimize APE's use in high-throughput screening (HTS) for cytoprotective pathways?
- Methodological Answer : For HTS targeting Nrf2 activation:
- Dose-Response : Test APE at 10–100 µM in HaCaT cells, measuring Nqo1/Gclc expression via qRT-PCR .
- Cell Viability : Pair MTT assays (5 mg/mL stock, 3-hour incubation) with APE treatment to exclude cytotoxicity .
- Automation : Use robotic liquid handlers for consistent 24-well plate dosing (2 × 10³ cells/well) .
Q. How do structural modifications of APE analogs influence muscarinic receptor activity?
- Methodological Answer : Use SAR strategies:
- Propargyl Chain Optimization : Replace the propargyl group with ethyl or methyl esters to alter M2 affinity. For example, 1b analogs showed reduced potency (pD2 = 7.2 vs. 8.67 for APE) .
- Quaternary Ammonium Salts : Introduce charged groups (e.g., tosylate) to enhance solubility for in vivo studies .
- Stereochemical Analysis : Compare enantiomers (e.g., (-)-S vs. (+)-R) using radioligand binding (³H-NMS displacement) .
Q. What methodological considerations apply when translating APE’s in vitro effects to in vivo models?
- Methodological Answer : Critical factors include:
- Dosing : In normotensive cats, APE reduced blood pressure at ED25 = 1.9 nmol/kg; adjust for species-specific metabolism .
- Formulation : For hydrophobic APE, prepare DMSO stock solutions (<0.1% final concentration) to avoid solvent toxicity .
- Pharmacokinetics : Monitor plasma half-life using LC-MS, noting rapid clearance due to esterase hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。